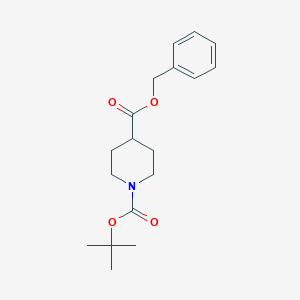

Benzyl N-Boc-4-piperidinecarboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGMYLVKJUYFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623948 | |

| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177990-33-9 | |

| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Benzyl N-Boc-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Benzyl N-Boc-4-piperidinecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for its effective application in laboratory and industrial settings.

Core Physical Properties

Benzyl N-Boc-4-piperidinecarboxylate is typically a white to off-white solid at ambient temperature. A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some of these properties are derived from experimental observations with closely related analogs, others are predicted values based on computational modeling.

| Property | Value | Source Type |

| Molecular Formula | C₁₈H₂₅NO₄ | - |

| Molecular Weight | 319.40 g/mol | - |

| Appearance | White to off-white solid | Experimental (Analog) |

| Boiling Point | 456.9 ± 38.0 °C | Predicted |

| Density | 1.167 ± 0.06 g/cm³ | Predicted |

| Solubility | Low in water; Soluble in organic solvents like dichloromethane and dimethylformamide. | Experimental (Analog)[1] |

| XLogP3 | 2.9 | Computed[2] |

| Hydrogen Bond Donor Count | 0 | Computed[3] |

| Hydrogen Bond Acceptor Count | 4 | Computed[3] |

| Rotatable Bond Count | 5 | Computed |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of Benzyl N-Boc-4-piperidinecarboxylate are outlined below. These are generalized procedures based on standard laboratory techniques.

Determination of Melting Point

The melting point of Benzyl N-Boc-4-piperidinecarboxylate can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for the structural confirmation of Benzyl N-Boc-4-piperidinecarboxylate.

-

Apparatus: A 400 MHz or higher field NMR spectrometer.

-

Procedure:

-

Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired according to standard instrument parameters. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Apparatus: A high-resolution mass spectrometer (e.g., ESI-TOF).

-

Procedure:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

The mass spectrum is acquired in positive or negative ion mode, depending on the compound's properties. The exact mass is used to confirm the elemental composition.

-

Synthesis and Purification Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of Benzyl N-Boc-4-piperidinecarboxylate. This process involves the protection of the piperidine nitrogen with a Boc group, followed by esterification with benzyl alcohol.

Caption: A logical workflow for the synthesis and purification of Benzyl N-Boc-4-piperidinecarboxylate.

This guide provides essential information on the physical properties and handling of Benzyl N-Boc-4-piperidinecarboxylate. For any specific application, it is recommended to consult the relevant safety data sheets (SDS) and perform a thorough risk assessment.

References

An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzyl N-Boc-4-piperidinecarboxylate, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative data for this compound is not extensively published, this guide synthesizes available information on structurally similar molecules and provides detailed experimental protocols for determining these crucial parameters.

Solubility Profile

Benzyl N-Boc-4-piperidinecarboxylate is a moderately polar molecule, and its solubility is dictated by the interplay of its constituent functional groups: the non-polar benzyl and tert-butoxycarbonyl (Boc) groups, and the more polar ester and piperidine ring. This structure results in good solubility in a range of common organic solvents and limited solubility in aqueous media.

Qualitative Solubility

Based on data for analogous compounds, the qualitative solubility of Benzyl N-Boc-4-piperidinecarboxylate is summarized below.

| Solvent Class | Solvent | Qualitative Solubility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |

| Alcohols | Methanol, Ethanol | Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Aqueous | Water | Poorly Soluble |

Illustrative Quantitative Solubility

The following table presents illustrative quantitative solubility data based on the general characteristics of N-Boc protected piperidine derivatives. For precise applications, experimental determination is strongly recommended.

| Solvent | Illustrative Solubility (mg/mL) at 25°C |

| Dichloromethane | > 100 |

| Chloroform | > 100 |

| Methanol | 50 - 100 |

| Ethanol | 20 - 50 |

| Dimethyl Sulfoxide | > 100 |

| Water | < 1 |

Stability Profile

The stability of Benzyl N-Boc-4-piperidinecarboxylate is primarily influenced by its two protecting groups. The Boc group is known to be labile under acidic conditions, while the benzyl ester is generally more robust but can be cleaved under specific hydrolytic, and reductive conditions.

General Stability

| Condition | Stability |

| Acidic | The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) to yield the corresponding amine.[1] |

| Basic | Generally stable to moderately basic conditions. Prolonged exposure to strong bases may lead to hydrolysis of the benzyl ester. |

| Oxidative | Susceptible to oxidation, particularly at the benzylic position. |

| Thermal | Expected to be stable at ambient and moderately elevated temperatures. Decomposition may occur at higher temperatures. |

| Photolytic | Aromatic compounds can be susceptible to photolytic degradation. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of Benzyl N-Boc-4-piperidinecarboxylate are provided below.

Protocol for Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a reliable technique for determining thermodynamic solubility.

-

Preparation: Add an excess amount of Benzyl N-Boc-4-piperidinecarboxylate to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature to permit the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved. The solubility is calculated from the mass of the dissolved solid and the volume of the solvent.

-

Chromatographic Method: Dilute the filtered solution to a concentration within the linear range of a pre-validated HPLC-UV method. Calculate the solubility based on the measured concentration and the dilution factor.

-

Protocol for Forced Degradation Studies (as per ICH Q1A(R2))

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Heat the solution (e.g., at 60 °C) and withdraw samples at various time points.

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Maintain at room temperature or heat gently, taking samples at intervals.

-

Neutralize the samples prior to analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature and monitor for degradation over time.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

-

Analyze the sample at different time points.

-

-

Photostability Testing (as per ICH Q1B): [1][3][4][5][6]

-

Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored in the dark under the same conditions.

-

Analyze both the exposed and control samples.

-

-

Analysis of Degradation Samples:

-

All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method, capable of separating the intact drug from its degradation products.

-

Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.

-

Visualizations

The following diagrams illustrate the workflows for solubility and stability testing.

Caption: A flowchart outlining the key steps in determining the equilibrium solubility of a compound.

Caption: A diagram illustrating the various stress conditions applied in a forced degradation study.

References

- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 4. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikev.org [ikev.org]

- 6. youtube.com [youtube.com]

Spectroscopic Analysis of Benzyl N-Boc-4-piperidinecarboxylate: A Technical Guide

Introduction: This guide provides a comprehensive overview of the spectroscopic data for Benzyl N-Boc-4-piperidinecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. For clarity, this document pertains to the structure scientifically named tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate (CAS No: 135470-43-8). The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data presented below are compiled from typical values observed for the constituent functional groups in analogous structures. This provides a representative profile for tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Data (Typical, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~5.12 | Singlet | 2H | Benzyl (-CH₂-Ph) |

| ~4.15 | Broad Multiplet | 2H | Piperidine (-CH₂-N-Boc, equatorial) |

| ~2.85 | Broad Multiplet | 2H | Piperidine (-CH₂-N-Boc, axial) |

| ~2.50 | Multiplet | 1H | Piperidine (-CH-C=O) |

| ~1.90 | Multiplet | 2H | Piperidine (-CH₂-, adjacent to CH) |

| ~1.70 | Multiplet | 2H | Piperidine (-CH₂-, adjacent to CH) |

| ~1.46 | Singlet | 9H | Boc (-C(CH₃)₃) |

Table 2: ¹³C NMR Data (Typical, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175.0 | Ester Carbonyl (C=O) |

| ~154.7 | Carbamate Carbonyl (Boc C=O) |

| ~136.2 | Aromatic (Quaternary C) |

| ~128.5 | Aromatic (CH) |

| ~128.2 | Aromatic (CH) |

| ~128.0 | Aromatic (CH) |

| ~79.5 | Boc Quaternary Carbon (-C(CH₃)₃) |

| ~66.5 | Benzyl Carbon (-CH₂-Ph) |

| ~43.5 | Piperidine (-CH₂-N-Boc) |

| ~41.0 | Piperidine (-CH-C=O) |

| ~28.5 | Piperidine (-CH₂-) |

| ~28.4 | Boc Methyl Carbons (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 3: IR Absorption Data (Typical, Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2975 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1695 | Strong | C=O Stretch (Boc Carbamate) |

| ~1455 | Medium | C-H Bend (CH₂) |

| ~1365 | Medium | C-H Bend (t-Butyl) |

| ~1245 | Strong | C-O Stretch (Ester/Carbamate) |

| ~1160 | Strong | C-O Stretch (Ester/Carbamate) |

| ~750 | Medium | Aromatic C-H Bend (Out of Plane) |

| ~695 | Medium | Aromatic C-H Bend (Out of Plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and structural components.

Table 4: Mass Spectrometry Data (Typical, ESI+)

| m/z | Ion Type | Assignment |

|---|---|---|

| 342.16 | [M+Na]⁺ | Sodium Adduct of Parent Molecule |

| 320.18 | [M+H]⁺ | Protonated Parent Molecule |

| 264.12 | [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group |

| 220.13 | [M-Boc+H]⁺ | Loss of Boc group |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from Benzyl group) |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).[1]

-

Filtration: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a depth of about 4-5 cm.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay over 1024 or more scans are common.

-

Data Processing: Process the raw data using appropriate software. The ¹H NMR spectrum is referenced to the residual CHCl₃ signal at 7.26 ppm. The ¹³C NMR spectrum is referenced to the CDCl₃ solvent signal at 77.16 ppm.

FT-IR Spectroscopy Protocol

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal or KBr plates to subtract atmospheric and instrumental absorptions.[3]

-

Sample Preparation (ATR): If the sample is an oil or solid, place a small amount directly onto the ATR crystal and apply pressure to ensure good contact.[3]

-

Sample Preparation (Thin Film): For an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently press them together to form a thin film. For a solid, dissolve a few milligrams in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate.[4]

-

Data Acquisition: Place the sample in the spectrometer and collect the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[6] Dilute this stock solution with the same solvent (often containing 0.1% formic acid to promote ionization) to a final concentration of 1-10 µg/mL.[6][7]

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source operating in positive ion mode.[8]

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[8] Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺, sodium adduct [M+Na]⁺, and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural characterization of an organic compound like Benzyl N-Boc-4-piperidinecarboxylate.

Caption: A flowchart of the experimental workflow for spectroscopic analysis.

Molecular Structure and MS Fragmentation

This diagram shows the chemical structure and highlights the primary fragmentation pathways observed in Electrospray Ionization Mass Spectrometry.

Caption: Major fragmentation pathways for Benzyl N-Boc-4-piperidinecarboxylate.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Rutgers_MS_Home [react.rutgers.edu]

- 8. 3.9. Electrospray Mass Spectrometry (ESI-MS) Analysis [bio-protocol.org]

An In-depth Technical Guide to Benzyl N-Boc-4-piperidinecarboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-Boc-4-piperidinecarboxylate, a key heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and drug development. Its unique structural features, combining a piperidine core, a Boc-protected nitrogen, and a benzyl ester, offer a versatile platform for the synthesis of complex molecular architectures. The piperidine moiety is a prevalent scaffold in a vast array of therapeutic agents, owing to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of Benzyl N-Boc-4-piperidinecarboxylate, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role as a foundational element in the construction of bioactive molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Benzyl N-Boc-4-piperidinecarboxylate is essential for its effective application in synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective manipulation of the benzyl ester functionality, preventing unwanted side reactions.[3]

Table 1: Physicochemical Properties of Benzyl N-Boc-4-piperidinecarboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO₄ | [4] |

| Molecular Weight | 319.40 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | |

| Boiling Point | 456.9 ± 38.0 °C (Predicted) | |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide. | [1] |

Table 2: Spectroscopic Data of Benzyl N-Boc-4-piperidinecarboxylate

| Spectrum Type | Key Peaks/Shifts (Predicted/Typical) |

| ¹H NMR (CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H), 5.13 (s, 2H, -CH₂-Ph), 4.10-4.20 (m, 2H, piperidine H-2e, H-6e), 2.80-2.90 (m, 2H, piperidine H-2a, H-6a), 2.50-2.60 (m, 1H, piperidine H-4), 1.80-1.90 (m, 2H, piperidine H-3e, H-5e), 1.60-1.70 (m, 2H, piperidine H-3a, H-5a), 1.45 (s, 9H, Boc -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 174.5 (C=O, ester), 154.8 (C=O, Boc), 136.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 79.5 (Boc -C(CH₃)₃), 66.5 (-CH₂-Ph), 43.0 (piperidine C-2, C-6), 40.5 (piperidine C-4), 28.4 (piperidine C-3, C-5), 28.4 (Boc -CH₃) |

| IR (KBr, cm⁻¹) | ~2970 (C-H, alkane), ~1735 (C=O, ester), ~1685 (C=O, carbamate), ~1450, 1500 (C=C, aromatic), ~1160 (C-O) |

| Mass Spec (ESI-MS) | m/z 320.18 [M+H]⁺ |

Experimental Protocols

Protocol 1: Synthesis of Benzyl N-Boc-4-piperidinecarboxylate

This protocol describes a two-step synthesis starting from isonipecotic acid. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by esterification of the carboxylic acid with benzyl bromide.

Step 1: Synthesis of N-Boc-isonipecotic acid [3]

-

Materials:

-

Isonipecotic acid (1 equivalent)

-

Dichloromethane (DCM)

-

Triethylamine (3 equivalents)

-

Di-tert-butyl dicarbonate (Boc₂O, 2 equivalents)

-

-

Procedure:

-

To a solution of isonipecotic acid in dichloromethane, add triethylamine.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Heat the reaction mixture at 40 °C for 12 hours.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Acidify the residue with dilute hydrochloric acid.

-

Filter the resulting solid to obtain the crude N-Boc-isonipecotic acid.

-

The crude product can be further purified by recrystallization.

-

Step 2: Synthesis of Benzyl N-Boc-4-piperidinecarboxylate

-

Materials:

-

N-Boc-isonipecotic acid (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (1.2 equivalents)

-

Benzyl bromide (1.1 equivalents)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve N-Boc-isonipecotic acid in DMF.

-

Add potassium carbonate to the solution.

-

Add benzyl bromide and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure Benzyl N-Boc-4-piperidinecarboxylate.

-

Protocol 2: Application in Synthesis - Preparation of a Donepezil Precursor

Benzyl N-Boc-4-piperidinecarboxylate is a valuable intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of precursors for Donepezil, a medication used to treat Alzheimer's disease. The following protocol outlines the deprotection of the Boc group and subsequent reductive amination.

-

Materials:

-

Benzyl N-Boc-4-piperidinecarboxylate (1 equivalent)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

5,6-dimethoxy-1-indanone (1 equivalent)

-

Sodium triacetoxyborohydride (1.5 equivalents)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Boc Deprotection:

-

Dissolve Benzyl N-Boc-4-piperidinecarboxylate in dichloromethane.

-

Add trifluoroacetic acid dropwise at 0 °C and stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected benzyl 4-piperidinecarboxylate.

-

-

Reductive Amination:

-

To a solution of the deprotected piperidine derivative and 5,6-dimethoxy-1-indanone in dichloromethane, add a catalytic amount of acetic acid.

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature for 12-16 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the Donepezil precursor.

-

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Caption: Synthesis of Benzyl N-Boc-4-piperidinecarboxylate.

Caption: Synthesis of a Donepezil Precursor.

Conclusion

Benzyl N-Boc-4-piperidinecarboxylate serves as a cornerstone building block in the synthesis of a wide range of biologically active molecules. Its strategic combination of protecting groups allows for sequential and controlled modifications, making it an invaluable tool for medicinal chemists. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, empowering researchers to accelerate their drug discovery and development efforts. The versatility of this compound ensures its continued relevance in the ongoing quest for novel therapeutics.

References

The Pivotal Role of Benzyl N-Boc-4-piperidinecarboxylate and its Analogs in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically successful drugs. Among the vast array of piperidine-based building blocks, Benzyl N-Boc-4-piperidinecarboxylate and its close derivatives, such as N-benzyl-4-piperidone and N-benzyl-4-formylpiperidine, have emerged as exceptionally versatile intermediates. Their utility stems from the strategic presence of a protected or readily modifiable nitrogen atom and a functionalized 4-position, allowing for the facile introduction of diverse pharmacophoric elements. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of these key intermediates in the development of novel therapeutics.

Core Applications in Drug Discovery and Development

The N-benzylpiperidine motif is a privileged structure in drug discovery, imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This is largely due to its structural flexibility and the ability of the N-benzyl group to engage in crucial cation-π interactions with biological targets.[1] Consequently, derivatives of Benzyl N-Boc-4-piperidinecarboxylate are integral to the synthesis of a wide range of bioactive molecules.

Central Nervous System (CNS) Disorders:

Derivatives of Benzyl N-Boc-4-piperidinecarboxylate are extensively used in the synthesis of drugs targeting CNS disorders, particularly Alzheimer's disease.

-

Donepezil: A prime example is Donepezil, a second-generation reversible acetylcholinesterase (AChE) inhibitor used to treat mild to moderate Alzheimer's disease.[2] N-benzyl-4-formylpiperidine is a key intermediate in the synthesis of Donepezil.[3][4] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer's patients.[2]

Analgesics:

The N-benzyl-4-piperidone scaffold is fundamental to the synthesis of potent analgesics, most notably derivatives of Fentanyl.

-

Fentanyl Analogs (Alfentanil and Sufentanil): N-benzyl-4-piperidone serves as a crucial starting material for the synthesis of these powerful opioid analgesics.[2] The synthesis involves a multi-step process that builds the core structure of these drugs from this key piperidone intermediate.

Enzyme Inhibition:

N-benzylpiperidine derivatives have been successfully developed as inhibitors for various enzymes implicated in disease pathogenesis.

-

Acetylcholinesterase (AChE) Inhibitors: Beyond Donepezil, numerous novel N-benzylpiperidine derivatives have been synthesized and evaluated for their potent AChE inhibitory activity.[5][6] These compounds often exhibit high potency, with some showing significantly greater affinity for AChE over butyrylcholinesterase (BuChE), which is advantageous for reducing peripheral side effects.[5]

-

Steroid-5α-Reductase Inhibitors: N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and identified as inhibitors of steroid-5α-reductase isozymes 1 and 2.[7] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), and its inhibition is a therapeutic strategy for benign prostatic hyperplasia (BPH).[8]

-

Menin-MLL Inhibitors: 1-Benzyl-4-piperidone is a key intermediate in the synthesis of menin inhibitors.[9][10] The interaction between menin and the MLL protein is a critical driver in certain types of leukemia, and inhibiting this interaction represents a promising therapeutic approach.[6][11]

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize the inhibitory activities of various N-benzylpiperidine derivatives against their respective targets.

Table 1: Inhibitory Activity of N-Benzylpiperidine Derivatives against Acetylcholinesterase (AChE)

| Compound | AChE IC50 (µM) | Reference |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | 0.03 ± 0.07 | |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 | |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 | |

| Compound d5 (HDAC/AChE dual inhibitor) | 6.89 | [3] |

| Compound d10 (HDAC/AChE dual inhibitor) | 3.22 | [3] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.00056 | [5] |

Table 2: Inhibitory Activity of N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) against Steroid-5α-Reductase

| Compound | Isozyme | Species | IC50 | Reference |

| Diphenylacetyl derivative (6) | Type 1 | Rat | 3.44 µM | [7] |

| Diphenylacetyl derivative (6) | Type 2 | Rat | 0.37 µM | [7] |

| Diphenylcarbamoyl derivative (9) | Type 1 | Rat | 0.54 µM | [7] |

| Diphenylcarbamoyl derivative (9) | Type 2 | Rat | 0.69 µM | [7] |

| Dicyclohexylacetyl derivative (7) | Type 2 | Human & Rat | 60 nM & 80 nM | [7] |

| Dicyclohexylacetyl derivative (7) | Type 1 | Human & Rat | ~10 µM | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and representative bioactive molecules are provided below.

Protocol 1: Synthesis of N-Benzyl-4-piperidone

This protocol describes a common method for the synthesis of N-benzyl-4-piperidone from benzylamine and methyl acrylate.[4][5][12]

Materials:

-

Benzylamine

-

Methyl acrylate

-

Anhydrous toluene

-

Metallic sodium

-

Anhydrous methanol

-

Hydrochloric acid (25% w/v)

-

Sodium hydroxide solution (35% w/v)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium. Heat the mixture to reflux with stirring.

-

Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

-

After the addition is complete, continue to reflux for 6 hours. During this time, it may be necessary to increase the stirring speed and add an additional 100 mL of anhydrous toluene in portions.

-

Stop the reflux and allow the reaction mixture to cool to room temperature.

-

Extract the mixture with 150 mL of 25% hydrochloric acid solution and reflux the aqueous layer in an oil bath for 5 hours.

-

Cool the reaction mixture and neutralize to a pH of approximately 8.5 with 35% sodium hydroxide solution while stirring.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the ethyl acetate by distillation.

-

Distill the remaining residue under reduced pressure to obtain N-benzyl-4-piperidone as a light yellow oily liquid. The expected yield is approximately 78.4%.[4]

Protocol 2: Synthesis of N-Benzyl-4-formylpiperidine

This protocol details the Swern oxidation of N-benzyl-4-hydroxymethylpiperidine to yield N-benzyl-4-formylpiperidine.[4][13]

Materials:

-

N-benzyl-4-hydroxymethylpiperidine

-

Toluene

-

Dimethyl sulfide (DMS)

-

Triethylamine (TEA)

-

N-chlorosuccinimide (NCS)

-

Aqueous sodium hydroxide

-

Aqueous sodium bisulfite

-

Dichloromethane (DCM)

-

Aqueous sodium carbonate

Procedure:

-

Dissolve 20.5 g (0.10 mol) of N-benzyl-4-hydroxymethylpiperidine in 400 mL of toluene in a flask under an argon atmosphere. Cool the solution to between -10°C and -15°C.

-

Add 6.2 g (0.10 mol) of dimethyl sulfide and 12.4 g (0.12 mol) of triethylamine in a single portion and stir for 15-30 minutes.

-

Add 36 g (0.27 mol) of N-chlorosuccinimide portion-wise over 1 hour, maintaining the internal temperature between -10°C and -15°C.

-

Stir the reaction mixture for 3 hours at this temperature. Monitor the reaction completion by gas chromatography (GC).

-

Cautiously add a solution of 8 g of sodium hydroxide in 240 mL of water to the reaction mixture at -5°C to -10°C.

-

Allow the mixture to warm to 20°C and stir for 1 hour.

-

Separate the aqueous and organic layers.

-

Extract the organic layer with an aqueous solution of sodium bisulfite (28 g in 220 mL of water) to form the bisulfite adduct.

-

Wash the aqueous layer containing the adduct with dichloromethane (40 mL) to remove impurities.

-

Treat the aqueous layer with a 25% aqueous sodium carbonate solution to adjust the pH to 9.5-9.8.

-

Extract the product with dichloromethane (120 mL). The organic layer contains the desired N-benzyl-4-formylpiperidine.

Protocol 3: Synthesis of a Donepezil Analog Precursor

This protocol describes the aldol condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-formylpiperidine.[4]

Materials:

-

5,6-dimethoxy-1-indanone

-

N-benzyl-4-formylpiperidine

-

Methanol

-

Sodium hydroxide flakes

-

5% Acetic acid

Procedure:

-

In a reaction vessel under an inert atmosphere, stir a solution of 19 g (0.10 mol) of 5,6-dimethoxy-indanone in 8 mL of methanol at room temperature.

-

Slowly add 12.8 g (0.32 mol) of sodium hydroxide flakes, followed by 20.2 g (0.10 mol) of N-benzyl-piperidine-4-carboxaldehyde.

-

Stir the mixture at room temperature for 3 hours. Monitor the progress of the reaction by TLC (hexane:ethyl acetate; 1:1).

-

Once the reaction is complete, filter the solid that has formed.

-

Wash the solid with 5% acetic acid and then with methanol.

-

Dry the solid to obtain the unsaturated precursor to the Donepezil analog.

Visualization of Key Biological Pathways and Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by drugs derived from Benzyl N-Boc-4-piperidinecarboxylate and a general workflow for its utilization in drug synthesis.

Cholinergic Signaling Pathway and the Action of Acetylcholinesterase Inhibitors

References

- 1. mdpi.com [mdpi.com]

- 2. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview on 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 10. Acetylcholine - Wikipedia [en.wikipedia.org]

- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Benzyl N-Boc-4-piperidinecarboxylate Derivatives and Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine scaffold, particularly derivatives of Benzyl N-Boc-4-piperidinecarboxylate, represents a privileged structure in medicinal chemistry. Its inherent three-dimensional nature and synthetic tractability have made it a cornerstone in the design of therapeutic agents targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds.

Synthesis of the Benzyl N-Boc-4-piperidinecarboxylate Core and its Analogs

The synthesis of Benzyl N-Boc-4-piperidinecarboxylate and its derivatives can be achieved through several reliable synthetic routes. A common method involves the N-alkylation of a piperidine precursor with a benzyl halide.

General Synthesis of N-Benzyl-4-piperidinecarboxaldehyde

A key intermediate, N-benzyl-4-piperidinecarboxaldehyde, can be synthesized from 4-piperidinecarboxylic acid. The process involves esterification, N-alkylation, hydrolysis to the carboxylic acid, conversion to an amide, dehydration to a nitrile, and finally, reduction to the aldehyde[1].

Experimental Protocol: Synthesis of N-Benzyl-4-piperidinecarboxaldehyde [1]

-

Esterification: 4-Piperidinecarboxylic acid (1 equivalent) is dissolved in methanol, and thionyl chloride (1.5 equivalents) is added dropwise. The mixture is refluxed for 2 hours. The solvent is then removed under reduced pressure to yield methyl 4-piperidinecarboxylate hydrochloride.

-

N-Alkylation: The hydrochloride salt (1 equivalent) is dissolved in methanol. Benzyl bromide (1.2 equivalents) and triethylamine (2.2 equivalents) are added, and the mixture is refluxed for 8 hours. After cooling, the solvent is evaporated. The residue is taken up in dichloromethane, and the pH is adjusted to ~8 with aqueous ammonia. The aqueous phase is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give methyl N-benzyl-4-piperidinecarboxylate.

-

Reduction to Aldehyde: The methyl N-benzyl-4-piperidinecarboxylate (1 equivalent) is dissolved in toluene and cooled to 0°C. Diisobutylaluminium hydride (DIBAL-H) (1.5 M in toluene, 1.2 equivalents) is added, and the reaction is stirred at 0°C for 30 minutes. The reaction is quenched with methanol, and the pH is adjusted to ~8 with 2N aqueous sodium hydroxide. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield N-benzyl-4-piperidinecarboxaldehyde as a colorless oil.

Synthesis of N-Substituted Piperidine Derivatives

Further derivatization can be achieved through various reactions at the 4-position of the piperidine ring or by modification of the N-benzyl group. For instance, reductive amination can be employed to introduce different substituents.

Experimental Protocol: Reductive Amination

-

To a solution of N-Boc-4-piperidone (1 equivalent), an aniline derivative (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at 0°C[2].

-

The reaction mixture is stirred and allowed to warm to room temperature overnight[2].

-

The reaction is quenched by the addition of 2M aqueous NaOH and stirred for 1 hour[2].

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the product[2].

Pharmacological Applications and Biological Activity

Derivatives of Benzyl N-Boc-4-piperidinecarboxylate have been investigated for a multitude of therapeutic applications, primarily due to their ability to interact with key biological targets.

Cholinesterase Inhibitors for Alzheimer's Disease

A significant area of research has focused on the development of N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. These compounds are designed to mimic the binding of the neurotransmitter acetylcholine to the active site of AChE, thereby preventing its breakdown and increasing its concentration in the synaptic cleft.

Quantitative Data: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

| Compound | Target | IC50 | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | [3] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, Donepezil) | AChE | 5.7 nM | [4] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 µM | [5] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 µM | [5] |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | AChE | 13 nM | [6] |

| Donepezil | AChE | 0.6 µM | [6] |

| Compound d5 | AChE | 6.89 µM | [7] |

| Compound d10 | AChE | 3.22 µM | [7] |

| Compound d5 | HDAC | 0.17 µM | [7] |

| Compound d10 | HDAC | 0.45 µM | [7] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [8]

-

Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm[8].

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution

-

Test compound solutions at various concentrations

-

AChE enzyme solution

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.

-

Pre-incubate the mixture for 10 minutes at 25°C.

-

Add the DTNB solution.

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the increase in absorbance at 412 nm at multiple time points using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[8].

Signaling Pathway: Cholinergic Neurotransmission

Caption: Cholinergic signaling pathway and the inhibitory action of N-benzylpiperidine derivatives.

Kinase Inhibitors in Oncology

The N-benzylpiperidine scaffold has also been explored for the development of kinase inhibitors for cancer therapy. These compounds can target various kinases involved in cell proliferation, survival, and angiogenesis.

Quantitative Data: Kinase Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Piperidine Derivative | IKKb | Potent Inhibition | [9] |

| 2-amino-4-(1-piperidine) pyridine derivative | ALK, ROS1 | Dual Inhibition | [9] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format) [10]

-

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction[10].

-

Reagents:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

-

Procedure:

-

In a 384-well plate, add the serially diluted test compound.

-

Add the kinase/substrate mixture to each well.

-

Initiate the reaction by adding ATP solution and incubate at room temperature for 60-120 minutes.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls.

-

Determine the IC50 value by fitting the data to a dose-response curve[10].

-

Signaling Pathway: PI3K/Akt Pathway

Caption: The PI3K/Akt signaling pathway and its inhibition by piperidine-based compounds.

Dopamine Receptor Antagonists

N-benzylpiperidine derivatives have been designed as antagonists for dopamine receptors, particularly the D4 subtype, which are implicated in various neurological and psychiatric disorders.

Quantitative Data: Dopamine Receptor Binding Affinity

| Compound | Target | pKi | Reference |

| 4-benzyl derivative 8 | D4R | High Affinity | [11] |

| Compound 16 | D4R | 8.79 | [11] |

| Compound 15 | D4R | 6.12 | [11] |

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors [12]

-

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

-

Reagents:

-

Membrane homogenates from cells expressing the target dopamine receptor (e.g., D4R).

-

Radiolabeled ligand (e.g., [³H]spiperone).

-

Test compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Incubate the membrane homogenates with the radiolabeled ligand and the test compound.

-

After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioactivity.

-

-

Data Acquisition and Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

-

Signaling Pathway: Dopamine D2-like Receptor Signaling

Caption: Dopamine D2-like receptor signaling and its antagonism by N-benzylpiperidine derivatives.

Pharmacokinetics and ADME Properties

The pharmacokinetic properties of N-benzylpiperidine derivatives are crucial for their development as therapeutic agents. Limited data is available, but studies on related structures provide some insights. For instance, in a study on N-benzylpiperazine (BZP), after a 200 mg oral dose in healthy adults, the peak plasma concentration (Cmax) was 262 ng/mL, reached at a Tmax of 75 minutes. The elimination half-life was 5.5 hours[13]. Further studies are needed to fully characterize the ADME profile of Benzyl N-Boc-4-piperidinecarboxylate derivatives.

Conclusion and Future Perspectives

The Benzyl N-Boc-4-piperidinecarboxylate scaffold and its analogs continue to be a rich source of novel therapeutic candidates. The versatility of this chemical moiety allows for the fine-tuning of pharmacological activity against a diverse range of biological targets. Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential in multi-target drug design to address complex diseases such as cancer and neurodegenerative disorders. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable class of molecules.

References

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of N-Boc Protected Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. However, the reactivity of the secondary amine within the piperidine ring necessitates a robust protection strategy to achieve controlled and regioselective synthesis of complex molecules. This guide delves into the history, synthesis, and application of the tert-butoxycarbonyl (Boc) protecting group in the context of piperidine chemistry, a development that has become fundamental to drug discovery.

The Genesis of Amine Protection: The Advent of the Boc Group

The concept of protecting functional groups is a crucial element of multi-step organic synthesis. For amines, the tert-butoxycarbonyl (Boc) group has emerged as one of the most widely used protecting groups, particularly in non-peptide chemistry.[2][3] Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group offers a unique combination of stability and lability.[4] It is remarkably stable under basic, nucleophilic, and catalytic hydrogenation conditions, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected amine.[5][6]

The key advantage of the Boc group is its susceptibility to cleavage under anhydrous acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently remove the group, typically yielding the free amine, carbon dioxide, and isobutene, which are volatile and easily removed.[4][7] This orthogonal reactivity—stable to base, labile to acid—is the foundation of its utility.

N-Boc Piperidines: A Versatile Tool in Synthesis

The application of the Boc group to the piperidine ring was a significant advancement. N-Boc protected piperidines serve as versatile building blocks in the synthesis of complex pharmaceutical agents. By temporarily masking the nucleophilicity of the piperidine nitrogen, chemists can selectively perform reactions at other positions on the ring. This control is essential for constructing the intricate molecular architectures required for targeted drug action.[8]

The N-Boc group enhances the stability of the piperidine ring and facilitates a wide range of selective modifications. For instance, functional groups on the piperidine scaffold, such as hydroxyls or carboxylic acids, can be manipulated through oxidation, substitution, or coupling reactions while the nitrogen remains protected. Once the desired modifications are complete, the Boc group can be cleanly removed to reveal the secondary amine for subsequent functionalization, such as N-alkylation or N-arylation. This strategic approach is central to the development of drugs targeting therapeutic areas from oncology and pain management to central nervous system (CNS) disorders.

Experimental Protocols and Data

The synthesis and deprotection of N-Boc piperidines are now standard procedures in organic chemistry labs. The following sections provide detailed methodologies and summarized data from various reported syntheses.

Synthesis of N-Boc Protected Piperidines

The most common method for the N-Boc protection of piperidines involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O).[3] The reaction is typically performed in the presence of a base and can be carried out under various conditions, including solvent-free systems.[2][3]

General Experimental Protocol: N-Boc Protection

-

Dissolution: The starting piperidine derivative is dissolved in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), or a water/THF mixture.[2]

-

Base Addition: A base, such as triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium hydroxide, is added to the mixture.[3]

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.2 equivalents, is added to the solution. The reaction is often performed at room temperature or with moderate heating (e.g., 40°C).[2][7]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove the base and unreacted Boc₂O. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.[9]

Deprotection of N-Boc Piperidines

The removal of the Boc group is most frequently achieved under acidic conditions, which exploits the lability of the tert-butyl carbamate.[2]

General Experimental Protocol: N-Boc Deprotection

-

Dissolution: The N-Boc protected piperidine is dissolved in an organic solvent, commonly dichloromethane (DCM) or ethyl acetate.[2]

-

Acid Addition: A strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., methanol or dioxane), is added.[7] The reaction is typically fast and occurs at room temperature.[2]

-

Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Workup and Isolation: The reaction mixture is concentrated to remove the solvent and excess acid. If a non-volatile acid is used, a basic workup may be required to neutralize the acid and isolate the free amine. For instance, the aqueous phase can be basified with a solid base like KOH and then extracted with an organic solvent.[10] The combined organic layers are dried and concentrated to yield the deprotected piperidine.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis and deprotection of various N-Boc piperidine derivatives as reported in the literature.

| Starting Material | Reaction | Reagents & Conditions | Yield (%) | Reference |

| N-benzyl-3-hydroxy piperidine | N-Boc Protection & Debenzylation | (Boc)₂O, Pd/C, H₂, Methanol | 79% | [11] |

| Diethyl L-glutamate | N-Boc Protection | (Boc)₂O, TEA, DMAP, CH₂Cl₂ | 92% | |

| Various Amines | N-Boc Protection | (Boc)₂O, Amberlyst A 21, Solvent-free | 90-98% | [12] |

| N-Boc Imidazole | Thermal Deprotection | Trifluoroethanol (TFE), 150°C | 98% | [13] |

| N-Boc Indole | Thermal Deprotection | Trifluoroethanol (TFE), 150°C | 98% | [13] |

| N-Boc-protected intermediates | Acidic Deprotection | 6N HCl, then KOH | Not specified | [10] |

Visualizing Synthetic Workflows and Mechanisms

Graphviz diagrams are provided below to illustrate the logical flow of synthesis using N-Boc piperidines and the underlying reaction mechanisms.

Caption: General synthetic workflow using N-Boc protected piperidines.

Caption: Mechanism of N-Boc protection of a piperidine.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Conclusion

The introduction of the Boc protecting group revolutionized the synthesis of complex amine-containing molecules. Its application to the piperidine scaffold has been particularly impactful, providing medicinal chemists with a reliable and versatile strategy to construct novel therapeutics. The stability of the N-Boc group to a wide range of reaction conditions, coupled with its facile removal under mild acidic protocols, has solidified the role of N-Boc protected piperidines as indispensable intermediates in modern drug discovery and development. Their continued use underscores the elegance and power of strategic functional group protection in the art of organic synthesis.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. quora.com [quora.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. jgtps.com [jgtps.com]

- 11. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of Benzyl N-Boc-4-piperidinecarboxylate

Disclaimer: The compound "Benzyl N-Boc-4-piperidinecarboxylate" is a term that can refer to multiple chemical structures. This guide focuses on the most probable interpretation, Benzyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate . A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, the safety and handling information provided herein is synthesized from data on structurally similar compounds, primarily Benzyl 1-Boc-piperidine-3-carboxylate and other piperidine derivatives. Researchers and drug development professionals should handle this compound with caution and perform their own risk assessment before use.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Chemical Name | Benzyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | - |

| Synonyms | 1-Boc-4-(benzyloxycarbonyl)piperidine | - |

| Molecular Formula | C₁₈H₂₅NO₄ | [1] |

| Molecular Weight | 319.40 g/mol | [1] |

| CAS Number | Not definitively assigned; similar compounds include 139985-95-8 (3-carboxylate isomer) | [1] |

Hazard Identification and GHS Classification

Based on data for the structurally related compound, Benzyl 1-Boc-piperidine-3-carboxylate, the following hazards may be anticipated.

GHS Pictogram:

Signal Word: Warning [1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Handling and Storage

3.1. Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities. |

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

3.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal according to local regulations.

Toxicological Information

Specific toxicological data for Benzyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is not available. The information below is based on general knowledge of similar compounds.

| Toxicity Endpoint | Data |

| Acute Toxicity | Harmful if swallowed. May cause skin, eye, and respiratory irritation. |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Teratogenicity | No data available. |

Experimental Protocols

Benzyl N-Boc-4-piperidinecarboxylate and its analogs are primarily used as building blocks in organic synthesis, particularly in the development of pharmaceutical compounds. The N-Boc protecting group allows for selective reactions at other positions of the molecule.

7.1. General Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a common amine protecting group that can be removed under acidic conditions.

References

Methodological & Application

Synthesis of Benzyl N-Boc-4-piperidinecarboxylate from piperidine-4-carboxylic acid

Application Note: A Two-Step Synthesis of Benzyl N-Boc-4-piperidinecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the two-step synthesis of Benzyl N-Boc-4-piperidinecarboxylate, a valuable building block in pharmaceutical and chemical synthesis. The procedure begins with the protection of the secondary amine of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc-anhydride), followed by the esterification of the resulting N-Boc-piperidine-4-carboxylic acid with benzyl bromide. This method is robust, high-yielding, and suitable for producing high-purity intermediates essential for the development of complex active pharmaceutical ingredients (APIs).[1] The protocols described herein are designed for easy implementation in a standard laboratory setting.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

-

N-Boc Protection: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

-

Benzyl Esterification: The carboxylic acid moiety is converted to a benzyl ester.

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid

This protocol details the N-protection of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc-anhydride). The Boc group serves as a crucial protecting group, enabling selective modification of the carboxylic acid in the subsequent step.[1]

Materials and Reagents:

-

Piperidine-4-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol (t-butanol)

-

Deionized water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask suitable for the reaction scale, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of t-butanol and 1N aqueous NaOH solution at 0°C.[2]

-

Slowly add di-tert-butyl dicarbonate (1.1 eq) to the solution over a period of 30 minutes while maintaining the temperature at 0°C.[2]

-

After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir overnight.[2]

-

Concentrate the resulting solution under reduced pressure (e.g., using a rotary evaporator) to approximately half of its original volume.[2]

-

Cool the mixture in an ice bath and carefully acidify by adding 10% HCl until the pH reaches 2-3.[2][3]

-

A white solid will precipitate. Collect the solid by vacuum filtration and wash it with cold deionized water.[2]

-

Alternatively, if a precipitate does not form readily, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[3]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[3]

-

The resulting white solid, N-Boc-piperidine-4-carboxylic acid, can be dried under vacuum.[2]

Data Summary: N-Boc Protection

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Piperidine-4-carboxylic acid | [2] |

| Key Reagent | Di-tert-butyl dicarbonate | [2][4] |

| Base | Sodium Hydroxide | [2] |

| Solvent | t-butanol / Water | [2] |

| Reaction Time | Overnight | [2] |

| Reported Yield | ~100% | [2] |

| Product Appearance | White Solid |[2][4] |

Protocol 2: Synthesis of Benzyl N-Boc-4-piperidinecarboxylate

This protocol describes a general and efficient method for the esterification of the N-Boc protected intermediate using benzyl bromide. This reaction proceeds via an SN2 mechanism where the carboxylate anion acts as a nucleophile.[5]

Materials and Reagents:

-

N-Boc-piperidine-4-carboxylic acid

-

Benzyl bromide (BnBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate (1.0 eq) at room temperature.[6]

-

Add benzyl bromide (1.1 eq) to the suspension.[6]

-

Heat the reaction mixture to 90°C and stir for approximately 24 hours, monitoring the reaction progress by TLC.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaCl solution and water.[6]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by recrystallization or silica gel column chromatography to yield pure Benzyl N-Boc-4-piperidinecarboxylate.

Data Summary: Benzyl Esterification

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | N-Boc-piperidine-4-carboxylic acid | [6] |

| Key Reagent | Benzyl Bromide | [6] |

| Base | Sodium Bicarbonate | [6] |

| Solvent | DMF / 1,4-Dioxane | [6] |

| Reaction Temperature | 90°C | [6] |

| Typical Yield Range | 80-95% | [6] |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental protocol, from setup to final product isolation.

Caption: Detailed experimental workflow.

References

Application Notes and Protocols for N-Boc Protection of Benzyl 4-Piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-tert-butoxycarbonyl (N-Boc) protection of benzyl 4-piperidinecarboxylate. The N-Boc protecting group is widely utilized in organic synthesis, particularly in pharmaceutical and medicinal chemistry, to temporarily mask the reactivity of the secondary amine of the piperidine ring, allowing for selective modifications at other positions of the molecule.[1] This protocol outlines the reaction using di-tert-butyl dicarbonate (Boc₂O) as the protecting agent in the presence of a base. The procedure is robust and generally provides high yields of the desired product, benzyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Introduction

The piperidine moiety is a common structural motif in a vast array of biologically active compounds and pharmaceutical drugs. The ability to selectively functionalize the piperidine ring is crucial for the synthesis of novel therapeutic agents. The protection of the nitrogen atom is a key strategy in the multi-step synthesis of complex piperidine derivatives. The tert-butoxycarbonyl (Boc) group is a favored protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2]

The reaction described herein involves the nucleophilic attack of the secondary amine of benzyl 4-piperidinecarboxylate on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is employed to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction.

Reaction Scheme

References

The Versatility of Benzyl N-Boc-4-piperidinecarboxylate in the Synthesis of Central Nervous System Agents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzyl N-Boc-4-piperidinecarboxylate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of therapeutic agents targeting the central nervous system (CNS). The inherent structural features of this compound, namely the protected piperidine nitrogen and the benzyl ester at the 4-position, offer multiple avenues for chemical modification, enabling the construction of diverse molecular scaffolds. The piperidine moiety is a prevalent feature in many CNS-active drugs, contributing to favorable pharmacokinetic properties and providing a key interaction point with various receptors and transporters.[1][2] This document provides detailed application notes and experimental protocols for the use of Benzyl N-Boc-4-piperidinecarboxylate in the synthesis of several classes of CNS agents, including dual serotonin-norepinephrine reuptake inhibitors (SNRIs), acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and dopamine D4 receptor antagonists.

Application 1: Synthesis of Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)